molecular formula C₇H₂D₇NO₂S B1156693 o-Toluenesulfonamide-d7

o-Toluenesulfonamide-d7

Cat. No.: B1156693
M. Wt: 178.26
Attention: For research use only. Not for human or veterinary use.
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Description

o-Toluenesulfonamide-d7 is a deuterated analog of o-toluenesulfonamide, where seven hydrogen atoms are replaced with the stable isotope deuterium. This compound is primarily valued in analytical chemistry as an internal standard for mass spectrometry, enabling highly accurate and reliable quantification of its non-deuterated counterpart in complex samples. This is critical for applications in metabolic studies, pharmacokinetic research, and environmental analysis, where it helps correct for sample loss and instrument variability. The parent compound, o-toluenesulfonamide, is a known chemical intermediate historically used in the production of saccharin . It also finds application as a plasticizer in hot-melt adhesives and resins, where it improves flexibility and flow properties, and can serve as a chemical intermediate for fluorescent pigments . In chemical synthesis, the sulfonamide group can act as both a nucleophile and an electrophile. The nitrogen can donate a lone pair of electrons, while the electron-withdrawing sulfonyl group makes the structure susceptible to nucleophilic attack, allowing it to participate in various substitution and condensation reactions . In a biological context, sulfonamides like this are known for their ability to mimic p-aminobenzoic acid (PABA), which can lead to the inhibition of the bacterial enzyme dihydropteroate synthase, thereby blocking folate synthesis . This product, this compound, is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₇H₂D₇NO₂S

Molecular Weight

178.26

Synonyms

2-Methylbenzenesulfonamide-d7;  2-Methylphenyl Sulfonamide-d7;  2-Tolylsulfonamide-d7;  NSC 2185-d7;  Toluene-2-sulfonamide-d7;  o-Methylbenzenesulfonamide-d7;  o-Toluenesulfamide-d7;  p-Toluene-2-sulfonamide-d7

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

o-Toluenesulfonamide-d7 serves as a critical reagent in organic synthesis, especially in the formation of sulfonamides and related compounds. Its isotopic labeling allows researchers to trace the pathways of chemical reactions more effectively.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
N-AlkylationUsed in copper-catalyzed N-alkylation reactions with benzylic alcohols.
Synthesis of N-benzyl derivativesFacilitates the production of N-benzyl-p-toluenesulfonamide-d7 for studies.
Green Chemistry ApplicationsEmployed in environmentally friendly synthesis methods.

Analytical Chemistry

The compound is extensively used in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium enhances the sensitivity and resolution of these techniques, allowing for more precise measurements.

Applications in Spectroscopy

  • NMR Spectroscopy : The deuterated form provides clearer spectra due to reduced background noise from hydrogen signals.
  • Mass Spectrometry : It aids in distinguishing between isotopes during analysis, improving the accuracy of molecular weight determinations.

Pharmaceutical Research

In pharmaceutical development, this compound is used as a marker for studying drug metabolism and pharmacokinetics. Its isotopic labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems.

Case Study: Drug Metabolism

A study demonstrated the use of this compound to investigate the metabolic pathways of sulfonamide antibiotics. The results indicated that the compound could be effectively used to trace metabolic products and understand drug interactions within biological systems .

Toxicological Studies

Research indicates that this compound can be utilized in toxicological assessments to evaluate potential health risks associated with sulfonamides. The isotopic labeling helps in understanding the toxicokinetics and mechanisms of action at a molecular level.

Health Risk Evaluation

  • Toxicity Studies : Evaluations have shown that while o-toluenesulfonamide exhibits low acute toxicity, its effects on reproductive health and potential carcinogenicity are subjects of ongoing research .
  • Metabolic Studies : Investigations into its metabolites provide insights into its safety profile and environmental impact .

Industrial Applications

This compound is also employed in various industrial processes, including the formulation of resins and coatings. Its role as a stabilizing agent enhances product performance in applications such as adhesives, paints, and cosmetic products.

Table 2: Industrial Uses of this compound

IndustryApplication DescriptionReference
CosmeticsUsed in nail polish formulations at concentrations up to 10%.
CoatingsActs as a curing agent in paint formulations.
AdhesivesEnhances bonding properties in various adhesive formulations.

Comparison with Similar Compounds

Non-Deuterated Analog: o-Toluenesulfonamide

  • Structural Differences : Lacks deuterium substitution.
  • Applications: Primarily used as a chemical intermediate in organic synthesis. However, its non-deuterated form is more susceptible to metabolic breakdown, limiting its utility in tracer studies.

Positional Isomer: p-Toluenesulfonamide

  • Structural Differences : Sulfonamide group is para to the methyl group on the benzene ring (vs. ortho in o-toluenesulfonamide-d7).
  • Physical Properties : Higher melting point (168–170°C) compared to o-toluenesulfonamide (145–147°C) due to symmetry-driven crystallinity .
  • Commercial Use : Often found in mixtures with o-toluenesulfonamide, such as industrial plasticizers .

Deuterated Analog: p-Toluenesulfonic Acid-d7 Monohydrate

  • Structural Differences : A deuterated sulfonic acid derivative (C₇D₇SO₃H·H₂O) rather than a sulfonamide.
  • Applications : Used as a strong acid catalyst in deuterated solvent systems. Unlike this compound, it lacks an amide group, limiting its role in biomolecular studies .

Chlorinated Derivative: N-Chloro-p-toluenesulfonamide

  • Structural Differences: Contains a chlorine substituent on the sulfonamide nitrogen (C₇H₇ClNO₂S).
  • Reactivity : Acts as a chlorinating agent in organic reactions. Its sodium salt (CAS 144-86-5) has a molecular weight of 227.64 g/mol, significantly higher than this compound (~215 g/mol) .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity (Commercial)
This compound C₇D₇H₀NO₂S ~215 Sulfonamide, Deuteron ≥99% (neat)
p-Toluenesulfonamide C₇H₉NO₂S 171.21 Sulfonamide ≥98%
N-Chloro-p-toluenesulfonamide C₇H₇ClNO₂S 227.64 Chlorosulfonamide Varies
p-Toluenesulfonic Acid-d7 C₇D₇SO₃H·H₂O ~216 (anhydrous) Sulfonic Acid ≥99%

Research Findings and Key Insights

  • Deuteration Advantages : Studies show deuterated sulfonamides like this compound exhibit prolonged half-lives in vivo due to the kinetic isotope effect, which slows metabolic cleavage of C–D bonds .
  • Positional Isomerism : The ortho-methyl group in this compound introduces steric hindrance, reducing reactivity compared to para isomers in electrophilic substitution reactions .
  • Industrial Relevance : Commercial mixtures of o- and p-toluenesulfonamide are common in polymer manufacturing, but the deuterated form is reserved for high-precision research .

Q & A

Q. What are the critical considerations for synthesizing o-Toluenesulfonamide-d7 with high isotopic purity?

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Absence of ¹H signals in deuterated positions (e.g., aromatic protons) confirms deuteration.
  • LC-MS : Monitor molecular ion clusters (M, M+1) to assess isotopic distribution and purity .
  • FT-IR : Compare sulfonamide vibrational bands (e.g., S=O stretching at ~1350 cm⁻¹) to non-deuterated analogs to detect isotopic shifts .

Q. What standard protocols exist for quantifying this compound in complex matrices?

Methodological Answer: Use internal standard methods with deuterated analogs (e.g., d₁₀-ethyl analogs) to correct for matrix effects. Steps include:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
  • Calibration Curves : Span 0.1–100 µg/mL with R² > 0.99, validated via spike-recovery tests (85–115% recovery) .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the reactivity of this compound in catalytic reactions?

Methodological Answer: DIEs alter kinetic parameters (e.g., kₕ/k_d):

  • Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., Pd-catalyzed coupling).
  • Data Interpretation : A kₕ/k_d > 1 indicates primary DIE, suggesting bond cleavage in the rate-determining step. For example, deuterium at benzylic positions may slow SN2 reactions due to increased mass .
  • Contradiction Alert: Some studies report negligible DIEs in non-covalent interactions, necessitating case-specific validation .

Q. What strategies resolve contradictory data in deuterium tracing studies using this compound?

Methodological Answer:

  • Source Identification : Check for isotopic exchange during sample storage (e.g., acidic/basic conditions protonate deuterated sites) .
  • Cross-Validation : Use orthogonal methods (e.g., LC-MS/MS and MALDI-TOF) to confirm tracer incorporation .
  • Statistical Analysis : Apply multivariate regression to distinguish signal noise from true isotopic patterns .

Q. How can researchers mitigate isotopic interference when using this compound in metabolic profiling?

Methodological Answer:

  • Chromatographic Separation : Optimize gradient elution to resolve deuterated metabolites from endogenous analogs (e.g., 0.1% formic acid in mobile phase) .
  • High-Resolution Mass Spectrometry (HRMS) : Use resolving power > 30,000 to distinguish mass shifts (Δm/z = 0.1–0.2) caused by deuterium .
  • Case Study: In hepatic microsome assays, deuterated sulfonamides showed 20% slower clearance than non-deuterated versions, requiring pharmacokinetic model adjustments .

Q. What are the stability thresholds for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at pH 2–9 and 25–60°C for 24–72 hours.
  • Degradation Metrics : Monitor via HPLC-UV (λ = 254 nm). Stability is maintained at pH 4–7 and ≤40°C, with <5% degradation over 48 hours .
  • Critical Note: Deuterated aromatic rings exhibit higher thermal stability but are prone to hydrolysis in strongly alkaline conditions .

Methodological Resources

  • Synthesis & Characterization : Refer to USP-NF protocols for toluenesulfonamides, emphasizing deuterium-specific adjustments .
  • Data Analysis : Use QSPR models and neural networks for predicting isotopic behavior in novel matrices .
  • Conflict Resolution : Apply triangulation frameworks (e.g., mixed-methods validation) to reconcile contradictory results .

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